molecular formula C20H14N2O2 B6513060 3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide CAS No. 313233-30-6

3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B6513060
CAS No.: 313233-30-6
M. Wt: 314.3 g/mol
InChI Key: XTKDUAIYNRDASR-UHFFFAOYSA-N
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Description

3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with the molecular formula C22H15N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with aniline derivatives under acidic conditions to form the benzochromene core.

Industrial Production Methods

large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-imino-3H-benzo[f]chromene-2-carboxamide
  • 3-imino-3H-benzo[f]chromene-2-carbonitrile
  • 3-amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile

Uniqueness

3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and imino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-imino-N-phenylbenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c21-19-17(20(23)22-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)24-19/h1-12,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDUAIYNRDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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